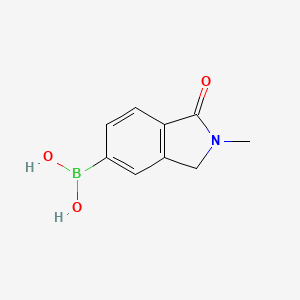

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid

Description

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is an organoboron compound featuring an isoindolinone core substituted with a methyl group at the 2-position and a boronic acid moiety at the 5-position. This structure combines the Lewis acidity of boronic acids with the steric and electronic effects of the heterocyclic scaffold.

Properties

IUPAC Name |

(2-methyl-1-oxo-3H-isoindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-11-5-6-4-7(10(13)14)2-3-8(6)9(11)12/h2-4,13-14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHVSQXEGJVZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)N(C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation and Suzuki Coupling

One of the primary routes to prepare (2-Methyl-1-oxoisoindolin-5-yl)boronic acid derivatives involves palladium-catalyzed borylation of aryl halides followed by Suzuki-Miyaura cross-coupling reactions. This method is well-documented for the synthesis of boronate esters and boronic acids attached to isoindolinone frameworks.

- Starting Materials : Typically, aryl bromides or iodides bearing the isoindolinone core or its precursors are used. For example, brominated isoindolinones can be converted into boronate esters using bis(pinacolato)diboron under palladium catalysis.

- Catalysts and Conditions : Pd(dppf)Cl2·CH2Cl2 or similar palladium complexes are employed with bases such as potassium acetate (KOAc) in polar aprotic solvents like DMSO or mixtures of toluene and ethanol.

- Procedure : The aryl halide is reacted with bis(pinacolato)diboron in the presence of the catalyst and base, forming the boronate ester intermediate. This intermediate can then be hydrolyzed or further transformed into the boronic acid form.

- Suzuki Coupling : The boronate ester intermediate is often used in situ or isolated and then coupled with suitable aryl or heteroaryl halides to introduce additional substituents or to extend the molecular framework.

- Yields : Reported yields for these steps range from moderate to high (50-80%), depending on substrate and reaction optimization.

This approach is exemplified in studies where substituted isoindolinone boronates were synthesized and subsequently coupled with other aryl iodides to form complex molecules with biological activity.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMSO, 80-100°C | Boronate ester, 60-80% yield |

| Suzuki Coupling | Aryl iodide, Pd catalyst, base, toluene/EtOH, reflux | Coupled product, 50-75% yield |

| Hydrolysis | Acidic or aqueous workup | Boronic acid derivative |

Protection and Deprotection Strategies

Due to the sensitivity of the boronic acid moiety and the presence of reactive amino or carbonyl groups in isoindolinones, protection of functional groups is often necessary.

- Sulfonamide Protection : In some syntheses involving sulfonamide intermediates, the sulfonamide NH is protected by alkylation (e.g., methylation or with chloromethoxyethane) to prevent side reactions during borylation and coupling steps.

- Boron Protecting Groups : Pinacol esters or MIDA (N-methyliminodiacetyl) boronates are commonly used to stabilize the boronic acid during synthesis. These groups can be removed under mild acidic or basic conditions to regenerate the free boronic acid.

- Deprotection Conditions : Acidic hydrolysis or treatment with aqueous buffers (e.g., ammonium bicarbonate) is used to remove protecting groups without degrading the isoindolinone core.

Such protection/deprotection sequences improve overall yields and purity of the target boronic acid compound.

Multicomponent Reactions (MCRs) for Boronic Acid Derivatives

Recent advances have utilized isonitrile-based multicomponent reactions (e.g., Ugi and van Leusen reactions) to construct boronic acid derivatives, including those structurally related to isoindolinones.

- Approach : Using MIDA-protected α-boryl aldehydes as key carbonyl components, combined with amines, isocyanides, and acids, libraries of β-aminoboronic acids are synthesized in one-pot procedures.

- Advantages : These methods allow rapid assembly of complex boronic acid-containing molecules with diverse substituents, under relatively mild conditions.

- Yields and Optimization : Typical isolated yields range from 40-75%. Optimization includes solvent choice (acetonitrile preferred), temperature control, and addition of weak acids to promote imine formation.

- Relevance : While focused on β-aminoboronic acids, these MCR strategies demonstrate the versatility of boronic acid synthesis and could be adapted for isoindolinone boronic acid derivatives with appropriate substrates.

This method provides an alternative to classical stepwise synthesis, enhancing efficiency and diversity.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Borylation & Suzuki | Uses aryl halides, bis(pinacolato)diboron, Pd catalyst | High yields, well-established | Requires protection steps, sensitive to moisture |

| Protection/Deprotection | Alkylation of NH, MIDA or pinacol boronates | Stabilizes intermediates, improves yields | Additional steps increase complexity |

| Isonitrile-Based Multicomponent Reactions | One-pot synthesis of boronic acid derivatives | Rapid, diverse libraries | Mostly applied to β-aminoboronic acids, needs adaptation |

| Metalation of Protected Aminoaryl Halides | Protection as imines, metalation, boronation | Overcomes amino group reactivity issues | Multi-step, requires careful control |

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under basic conditions.

Major Products Formed

Oxidation: Boronic esters and boronic anhydrides.

Reduction: Boronate esters.

Substitution: Various substituted isoindolinone derivatives.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to undergo:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, enabling the introduction of (2-Methyl-1-oxoisoindolin-5-yl) moieties into larger molecular frameworks.

- Cross-Coupling Reactions : The compound can be employed in various cross-coupling reactions with aryl halides or other electrophiles to synthesize complex organic compounds.

Medicinal Chemistry Applications

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induces apoptosis via caspase activation |

| HeLa | 7.2 | Inhibits growth factor signaling |

These findings suggest that this compound may play a role in developing anticancer therapies.

Antimicrobial Activity

The compound has demonstrated effective antimicrobial properties against resistant bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Standard Treatment MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

Such efficacy positions it as a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

In animal models, derivatives of this compound have been shown to reduce inflammation significantly, indicating potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the applications of this compound:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various isoindoline derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through caspase pathway activation.

- Antimicrobial Efficacy Study : Research conducted at a pharmaceutical laboratory demonstrated that this compound exhibited lower MIC values against resistant strains compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.

- Anti-inflammatory Research : In a study assessing the anti-inflammatory effects of isoindoline derivatives, this compound was found to significantly reduce inflammation markers in rat models of arthritis.

Mechanism of Action

The mechanism of action of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Features

Key Structural Differences :

- Lacks the steric hindrance and hydrogen-bonding capacity of the isoindolinone ring .

- Fluorinated Boronic Acids : Fluorine substituents lower pKa (e.g., 3-fluorophenylboronic acid has pKa ~7.5 vs. phenylboronic acid pKa 8.86) due to electron-withdrawing effects. The methyl group in (2-Methyl-1-oxoisoindolin-5-yl)boronic acid may moderately reduce acidity compared to fluorinated analogs .

- β-Amido Boronic Acids: Feature a boronic acid linked to an amide group, enhancing binding to proteases (e.g., bortezomib). The isoindolinone core in this compound may offer unique steric and electronic profiles for target engagement .

Table 1: Structural and Electronic Comparison

*Estimated based on analog data .

Binding Affinity and Selectivity

- Diol Recognition: Borinic acids (e.g., diphenylborinic acid) exhibit higher association constants (Ka) for diols like catechol compared to boronic acids due to reduced steric hindrance .

- Enzyme Inhibition: β-Amido boronic acids (e.g., bortezomib) bind proteasomes via covalent interactions. The isoindolinone core in this compound could facilitate non-covalent interactions with enzymes, as seen in fungal histone deacetylase (HDAC) inhibitors (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, IC₅₀ ~1 µM) .

Physicochemical Properties

- Solubility: The isoindolinone core may reduce water solubility compared to simpler aromatic boronic acids. For example, (1-Oxoisoindolin-5-yl)boronic acid (MW 176.97) is less soluble than phenylboronic acid (MW 121.93) due to increased hydrophobicity .

- Stability: Boronic acids with bulky substituents (e.g., isoindolinone derivatives) may exhibit slower protodeboronation under basic conditions, as seen in titrations of similar compounds .

Biological Activity

(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is an organoboron compound characterized by its unique isoindoline structure combined with a boronic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉BNO₃. The presence of a methyl group enhances its steric effects, potentially influencing its interactions with biological targets. The compound can participate in various chemical reactions due to the boronic acid moiety, making it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Reactivity and Interactions

The reactivity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a biochemical tool for targeting specific biomolecules, including proteins and nucleic acids .

Biological Targets

Research indicates that boronic acids can inhibit various enzymes, including proteases and kinases, which are crucial in cancer progression and other diseases. The ability of this compound to interact with these enzymes suggests potential applications in cancer therapeutics and other conditions .

Antiproliferative Effects

Studies have shown that compounds containing boronic acid moieties can exhibit antiproliferative effects against various cancer cell lines. For instance, the inhibition of histone deacetylases (HDACs) has been linked to the anticancer activity of certain boronic acids. In vitro assays demonstrated that derivatives similar to this compound could inhibit HDAC1 and HDAC2, leading to reduced cell proliferation in cancer models .

Cellular Uptake and Delivery

The incorporation of boron into therapeutic agents has been shown to enhance cellular uptake. For example, the modification of RNase A with boron-containing groups significantly increased its delivery into cells, suggesting that this compound could be utilized for targeted delivery systems in drug development .

In Vitro Studies

A study evaluated the effects of various boron-containing compounds on human leukemia cell lines. The results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, highlighting its potential as an anticancer agent .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MV4−11 | 0.14 | HDAC inhibition |

| Vorinostat (SAHA) | MV4−11 | 0.32 | HDAC inhibition |

Mechanistic Insights

Research has also focused on the molecular mechanisms underlying the activity of boronic acids. The interaction between this compound and specific protein targets was analyzed using high-throughput crystallography, revealing insights into binding affinities and inhibitory potentials against various enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2-methyl-1-oxoisoindolin-5-yl)boronic acid, and how are challenges like boroxine formation mitigated?

- Methodology : Boronic acids are typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . To avoid boroxine formation (trimerization), boronic acids are often protected as pinacol esters during synthesis and purified under inert conditions. For example, pinacol ester derivatives enable stability during multi-step reactions . Post-synthesis, acidic or oxidative deprotection yields the free boronic acid.

Q. How can researchers characterize this compound using mass spectrometry despite its tendency for dehydration?

- Methodology : MALDI-MS is effective but requires derivatization to suppress boroxine artifacts. For peptides or small molecules, on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) stabilizes boronic acids by forming cyclic esters, enabling accurate mass determination . For underivatized analysis, LC-MS/MS in MRM mode offers high sensitivity (e.g., detection limits <1 ppm for genotoxic impurities) .

Q. What thermodynamic and kinetic properties govern the interaction of this boronic acid with diols (e.g., sugars)?

- Methodology : Stopped-flow fluorescence assays measure binding kinetics (kon/koff). For arylboronic acids, kon values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Binding equilibria are pH-dependent due to boronic acid’s pKa (~8.6) and diol ionization .

Advanced Research Questions

Q. How can this compound be integrated into proteasome inhibitor design, leveraging lessons from Bortezomib?

- Methodology : Structural mimicry of peptide substrates is key. Bortezomib’s boronic acid forms a reversible covalent bond with the proteasome’s catalytic threonine, enhancing potency over aldehyde analogs . For isoindolinone derivatives, computational docking (e.g., with 20S proteasome co-crystals) optimizes stereoelectronic compatibility. In vitro cytotoxicity assays (e.g., against multiple myeloma cell lines) validate inhibitory activity.

Q. What strategies improve the selectivity of boronic acid-based glycoprotein sensors to avoid non-specific interactions?

- Methodology : Surface plasmon resonance (SPR) studies reveal that secondary interactions (e.g., hydrophobic/hydrogen bonding) diminish selectivity. Using zwitterionic buffers (e.g., HEPES) and optimizing pH (near boronic acid pKa) reduce non-specific binding. AECPBA-functionalized surfaces demonstrate selective glycoprotein capture (e.g., RNase B vs. RNase A) via terminal saccharide recognition .

Q. How does thermal stability of aromatic boronic acids inform their application in flame-retardant materials?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition pathways. Pyrene-1-boronic acid exhibits exceptional stability (>600°C), attributed to extended π-conjugation. For isoindolinone derivatives, substituents (e.g., methyl groups) enhance stability by reducing oxidative degradation .

Q. Can this compound act as a tubulin polymerization inhibitor, similar to combretastatin analogs?

- Methodology : Boronic acid bioisosteres of combretastatin A-4 (CA-4) were synthesized via Suzuki coupling. In vitro tubulin polymerization assays (IC50 ~21–22 μM) and apoptosis induction (FACScan analysis) validate mechanism. COMPARE analysis of cytotoxicity across 39 cancer cell lines reveals distinct activity profiles vs. CA-4, suggesting unique binding modes .

Contradictions and Resolutions

- Contradiction : Boronic acids’ rapid diol binding kinetics (seconds) conflict with early assumptions of slow equilibria.

- Resolution : Stopped-flow fluorescence clarified that kon dominates binding constants, enabling real-time sensing applications .

- Contradiction : Non-specific glycoprotein interactions reduce boronic acid selectivity .

- Resolution : Buffer optimization (pH, ionic strength) and surface engineering (zwitterionic coatings) mitigate interference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.